molecular formula C14H20ClNO2 B13444330 (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride CAS No. 1285936-94-8

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride

Cat. No.: B13444330
CAS No.: 1285936-94-8
M. Wt: 279.83 g/mol
InChI Key: JUMYIBMBTDDLNG-YOUMNJRNSA-N
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Description

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride is a deuterated form of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenylacetic acid moiety.

    Deuteration: Deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated form.

    Esterification: The carboxylic acid group is converted into a methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride has several scientific research applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new drugs with improved efficacy and safety profiles.

    Neuroscience Research: Exploring the effects of the compound on the central nervous system and its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: The non-deuterated form of the compound, commonly used in ADHD treatment.

    Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, with similar pharmacological effects.

    Amphetamine: Another central nervous system stimulant with a different mechanism of action.

Uniqueness

The deuterated form of methylphenidate, (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride, offers unique advantages in scientific research due to its altered pharmacokinetic properties. The presence of deuterium can lead to differences in metabolic stability and the rate of drug clearance, providing valuable insights into the drug’s behavior in the body.

Properties

CAS No.

1285936-94-8

Molecular Formula

C14H20ClNO2

Molecular Weight

279.83 g/mol

IUPAC Name

methyl (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1/i5D2,6D2,9D2,10D2,12D,13D;

InChI Key

JUMYIBMBTDDLNG-YOUMNJRNSA-N

Isomeric SMILES

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)OC.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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